REACTION_CXSMILES
|
[F:1][CH:2]1[CH:11](OC)[NH:10][C:9](=O)[C:8]2[N:7]=[CH:6][C:5]([C:15]#[N:16])=[CH:4][C:3]1=2.O=P(Cl)(Cl)[Cl:19]>C(#N)C>[Cl:19][C:9]1[N:10]=[CH:11][C:2]([F:1])=[C:3]2[C:8]=1[N:7]=[CH:6][C:5]([C:15]#[N:16])=[CH:4]2
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Name
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5-fluoro-6-methoxy-8-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile
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Quantity
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2.27 g
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Type
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reactant
|
Smiles
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FC1C=2C=C(C=NC2C(NC1OC)=O)C#N
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Name
|
|
Quantity
|
3.35 mL
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Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
41.1 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The bottle was sealed
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Type
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TEMPERATURE
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Details
|
Upon cooling to RT the mixture
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Type
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CONCENTRATION
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Details
|
was concentrated
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Type
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CUSTOM
|
Details
|
the crude material was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=C2C=C(C=NC12)C#N)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.78 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 56.3% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |